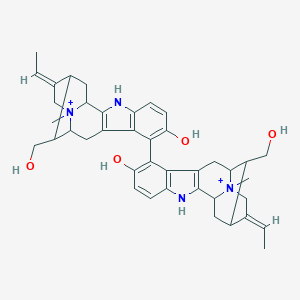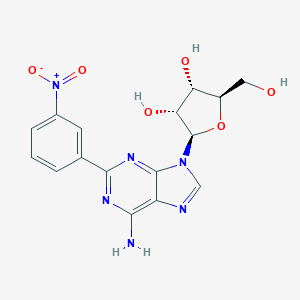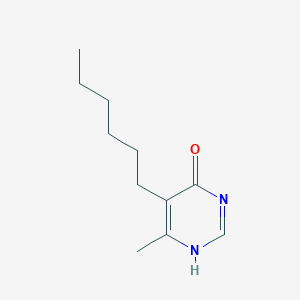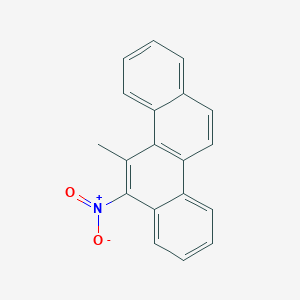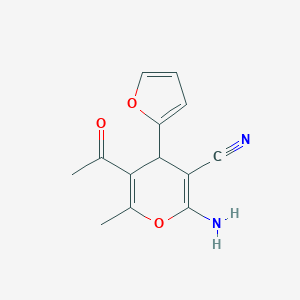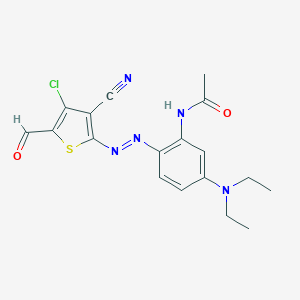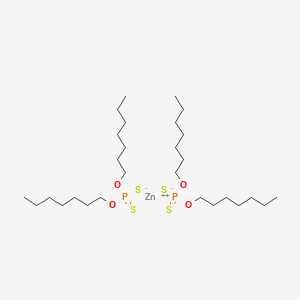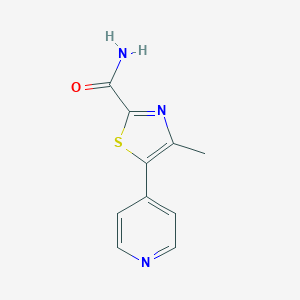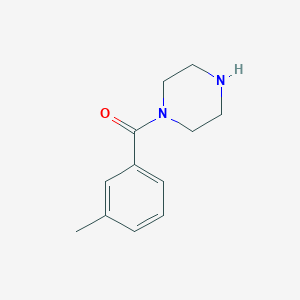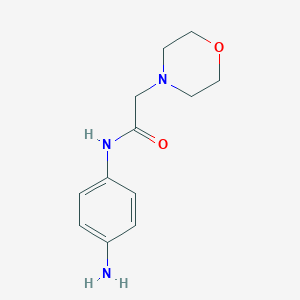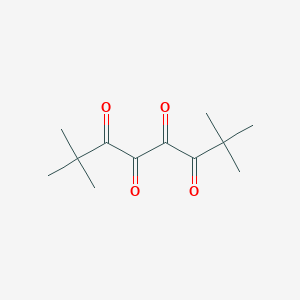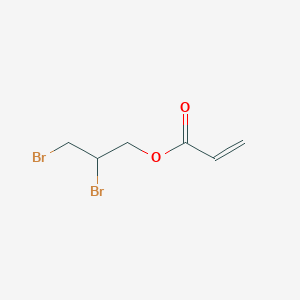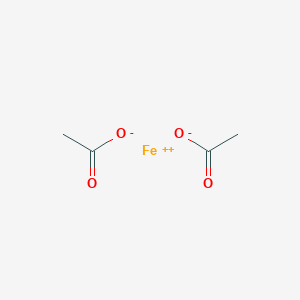
Iron(II) acetate
Overview
Description
Iron(II) acetate, also known as ferrous acetate, is an inorganic compound with the chemical formula C4H6O4Fe. It typically appears as a pale green or off-white solid and is known for its solubility in water and alcohol. This compound is widely used in various industries, including textiles, chemistry, and wood treatment .
Mechanism of Action
Target of Action
Iron(II) acetate, a coordination complex with the formula Fe(CH3COO)2 , primarily targets iron-dependent proteins and enzymes in the body . These targets play crucial roles in various physiological functions, including oxygen transport, DNA metabolism, and cellular energy generation .
Mode of Action
This compound interacts with its targets through redox reactions, functioning as a catalyzing cofactor in various biochemical reactions . It can switch between its ferrous bivalent (Fe(II), Fe2+), ferric trivalent (Fe(III), Fe3+), and ferryl tetravalent (Fe(IV), Fe4+) states . This interaction leads to changes in the biochemical processes, affecting the function of iron-dependent proteins and enzymes .
Biochemical Pathways
This compound affects several biochemical pathways. Its chief functions are in the transport of oxygen to tissue (hemoglobin) and in cellular oxidation mechanisms . Depletion of iron stores may result in iron-deficiency anemia . Iron is also the most common catalyst of free radical production and oxidative stress, which are implicated in tissue damage in most pathologic conditions, cancer initiation and progression, neurodegeneration, and many other diseases .
Pharmacokinetics
This compound is a white or light brown solid ionic compound of iron. It is highly soluble in water and forms a light green tetrahydrate . This high solubility suggests that it has good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in iron metabolism. It can contribute to the replenishment of iron stores in the body, thereby preventing iron-deficiency anemia . Additionally, it can influence the function of iron-dependent proteins and enzymes, affecting various physiological processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, human activities and anthropogenic pollutants can strongly affect the biochemical conditions of the groundwater system, which in turn can influence the transformation between Fe(II) and Fe(III) caused by the biochemical conditions of the groundwater system . Furthermore, high concentrations of iron ions in water bodies can cause odor and discoloration due to their precipitation .
Biochemical Analysis
Biochemical Properties
Iron(II) acetate plays a role in various biochemical reactions. It reacts with acetic acid in electrolysis to give the ferrous acetate, with evolution of hydrogen gas . This reaction can be represented as: Fe + 2 CH3CO2H → Fe(CH3CO2)2 + H2
Cellular Effects
It is known that iron is essential for many cellular functions, including oxygen transport, DNA synthesis, and electron transport Therefore, it is plausible that this compound could influence cell function through its iron content
Molecular Mechanism
It is known that it can react with acetic acid to form ferrous acetate and hydrogen gas
Temporal Effects in Laboratory Settings
It is known that this compound can decompose at temperatures between 190–200 °C .
Dosage Effects in Animal Models
It is known that iron is an essential nutrient for animals, and both deficiency and excess can lead to health problems
Metabolic Pathways
This compound may be involved in various metabolic pathways due to its iron content. Iron is a key component of many enzymes and proteins involved in energy production and metabolism
Transport and Distribution
It is known that iron, an element in this compound, is transported in the body by a protein called transferrin
Subcellular Localization
It is known that iron, an element in this compound, is stored in a protein complex called ferritin, which is found in the cytoplasm of cells
Preparation Methods
Synthetic Routes and Reaction Conditions: Iron(II) acetate can be synthesized through a straightforward chemical process. One common method involves reacting iron metal with acetic acid under an oxygen-free atmosphere to prevent the formation of iron(III) acetate. The reaction proceeds as follows: [ \text{Fe} + 2 \text{CH}_3\text{COOH} \rightarrow \text{Fe(CH}_3\text{COO)}_2 + \text{H}_2 ] This reaction typically takes place over several days, and the resulting solution is filtered to separate any unreacted iron .
Industrial Production Methods: In industrial settings, this compound is often produced by reacting scrap iron with acetic acid. This method yields a mixture of iron(II) and iron(III) acetates, which are used in dyeing processes .
Chemical Reactions Analysis
Types of Reactions: Iron(II) acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to iron(III) acetate in the presence of oxygen.
Reduction: It can be reduced back to iron metal under specific conditions.
Substitution: this compound can participate in substitution reactions with other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Reducing agents such as hydrogen gas.
Substitution: Various ligands depending on the desired product.
Major Products:
Oxidation: Iron(III) acetate.
Reduction: Iron metal.
Substitution: Various iron-ligand complexes.
Scientific Research Applications
Iron(II) acetate has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical testing.
Biology: Investigated for its potential role as an iron supplement in treating certain forms of anemia.
Medicine: Studied for its medicinal properties, although its use is less common compared to other iron salts.
Industry: Utilized as a mordant in the textile industry to help dyes adhere to fabrics and in wood treatment to create an aged effect
Comparison with Similar Compounds
Iron(II) acetate can be compared with other iron compounds such as:
Iron(III) acetate: Unlike this compound, iron(III) acetate is an oxidized form and has different chemical properties and applications.
Iron(II) chloride: Another iron(II) compound, but with chloride ions instead of acetate, used in different industrial applications.
Iron(III) nitrate: An iron(III) compound used in various chemical reactions and industrial processes
This compound is unique due to its specific solubility properties and its applications in the textile and wood treatment industries.
Properties
IUPAC Name |
iron(2+);diacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O2.Fe/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOZJRCUHSPCDZ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6FeO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5037656 | |
| Record name | Iron(II) acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5037656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light brown powder; Insoluble in water; [Alfa Aesar MSDS] | |
| Record name | Iron(II) acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21043 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3094-87-9 | |
| Record name | Ferrous acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003094879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, iron(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iron(II) acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5037656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron di(acetate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.492 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERROUS ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L80I7M6D3Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Iron(II) acetate?
A1: The molecular formula of this compound is C4H6FeO4 and its molecular weight is 173.93 g/mol. []
Q2: What spectroscopic data is available for this compound?
A2: this compound has been characterized by various spectroscopic methods, including:
- Mössbauer Spectroscopy: This technique helps determine the oxidation state and coordination environment of iron in the compound. For example, μ-oxo-bis[tetrakis(t-butyl)phthalocyaninatoiron(III)], prepared from this compound, exhibits Mössbauer parameters of δFe = 0.36, 0.23 mm s−1, ΔEQ = −0.44, +1.38 mm s−1. []
- UV-Vis Spectroscopy: This method is useful for studying the electronic transitions within the molecule. μ-oxo-bis[tetrakis(t-butyl)phthalocyaninatoiron(III)] displays characteristic absorption bands at 290, 360, 598 (sh), and 686 nm. []
- Infrared (IR) Spectroscopy: This technique provides information about the functional groups present in the compound. For example, IR spectroscopy is used to characterize this compound complexes with phosphaniminato ligands, revealing characteristic peaks for Fe-N and Fe-Cl bonds. []
Q3: What are the main catalytic applications of this compound?
A3: this compound serves as a catalyst in various organic reactions, including:
- Hydrosilylation of aldehydes and ketones: It acts as a precursor for the in situ formation of active iron catalysts that facilitate the addition of silanes to carbonyl compounds. []
- Reduction of nitroarenes: this compound can catalyze the reduction of nitro groups to amines, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals. []
- Kumada cross-coupling: This reaction involves the coupling of Grignard reagents with aryl or vinyl halides, catalyzed by iron species generated from this compound. []
- Synthesis of biaryls: this compound can facilitate the formation of biaryl compounds, crucial building blocks in organic synthesis. []
- Synthesis of tetrazoles: These nitrogen-rich heterocycles find applications in medicinal chemistry and materials science. This compound can catalyze their formation from organic nitriles. []
- Oxidative kinetic resolution of benzoins: this compound can be used to selectively oxidize one enantiomer of a racemic benzoin, providing access to enantioenriched compounds. []
Q4: How does the presence of acetic acid impact the corrosion rate of mild steel in a CO2 environment when this compound is present?
A5: The presence of acetic acid, even in small amounts (above 60 ppm), significantly increases the corrosion rate of mild steel in a CO2-rich environment. This is because acetic acid competes with carbonic acid to react with iron ions, delaying the formation of a protective iron carbonate (FeCO3) film. Although this compound forms, its high solubility prevents the formation of a protective film, further contributing to the increased corrosion rate. []
Q5: Can this compound be used to synthesize nanoparticles?
A6: Yes, this compound is a valuable precursor for the synthesis of iron oxide nanoparticles. For instance, thermal decomposition of this compound in the presence of oleic acid and 1-octadecene yields monodisperse maghemite (γ-Fe2O3) nanoparticles with sizes in the range of 3-3.5 nm. []
Q6: What are the applications of this compound in the development of electrocatalysts?
A7: this compound is used as a precursor for preparing non-precious metal electrocatalysts for the oxygen reduction reaction (ORR). Pyrolysis of this compound adsorbed on various carbon supports, in the presence of ammonia, generates Fe/N/C-type active sites for ORR. The choice of carbon support significantly influences the catalytic activity. []
Q7: How should this compound be stored to prevent oxidation?
A8: To minimize oxidation to basic Iron(III) acetate, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) and under anhydrous conditions. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
